(R)-Pyrrolidine-3-carbonitrile hydrochloride
Overview
Description
®-Pyrrolidine-3-carbonitrile hydrochloride is a chemical compound with significant importance in various scientific fields. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is often used in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Pyrrolidine-3-carbonitrile hydrochloride typically involves the reaction of ®-pyrrolidine-3-carbonitrile with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process involves:
Starting Material: ®-Pyrrolidine-3-carbonitrile.
Reagent: Hydrochloric acid.
Conditions: The reaction is usually conducted at room temperature, and the product is isolated by crystallization.
Industrial Production Methods
In an industrial setting, the production of ®-Pyrrolidine-3-carbonitrile hydrochloride involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving:
Continuous Flow Reactors: To ensure consistent reaction conditions and efficient production.
Purification Techniques: Such as recrystallization and chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
®-Pyrrolidine-3-carbonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert it into different amines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include:
Amides and Carboxylic Acids: From oxidation.
Amines: From reduction.
Substituted Pyrrolidines: From nucleophilic substitution.
Scientific Research Applications
®-Pyrrolidine-3-carbonitrile hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-Pyrrolidine-3-carbonitrile hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or activator of enzymes, depending on the context. The pathways involved include:
Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate access.
Signal Transduction: Modulating signaling pathways by interacting with receptors or other proteins.
Comparison with Similar Compounds
Similar Compounds
(S)-Pyrrolidine-3-carbonitrile hydrochloride: The enantiomer of ®-Pyrrolidine-3-carbonitrile hydrochloride.
Pyrrolidine-2-carbonitrile hydrochloride: A structural isomer with different reactivity.
Pyrrolidine-3-carboxamide hydrochloride: A derivative with an amide group instead of a nitrile.
Uniqueness
®-Pyrrolidine-3-carbonitrile hydrochloride is unique due to its specific stereochemistry, which can result in different biological activities compared to its enantiomer or structural isomers. This makes it valuable in asymmetric synthesis and chiral drug development.
Properties
IUPAC Name |
(3R)-pyrrolidine-3-carbonitrile;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2.ClH/c6-3-5-1-2-7-4-5;/h5,7H,1-2,4H2;1H/t5-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMBZZTJQNYGICT-JEDNCBNOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C#N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]1C#N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40655098 | |
Record name | (3R)-Pyrrolidine-3-carbonitrile--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40655098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1153950-54-9 | |
Record name | (3R)-Pyrrolidine-3-carbonitrile--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40655098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3R)-pyrrolidine-3-carbonitrile hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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